3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-11-24(15-8-6-5-7-14(15)2)19-21-17-16(25(19)12-13)18(26)23(9-10-28-4)20(27)22(17)3/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMELQGOJOBLIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been found to inhibitdihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides.
Mode of Action
The compound inhibits DHFR with high affinity. This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is stopped, leading to cell death.
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is crucial for the synthesis of nucleotides. This disruption leads to a decrease in the synthesis of RNA and DNA, affecting cell proliferation.
Result of Action
The inhibition of DHFR leads to a decrease in the synthesis of RNA and DNA. This results in the cessation of cell proliferation, leading to cell death. This mechanism is often exploited in the design of anticancer and antimicrobial drugs.
Biological Activity
The compound 3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underline its significance in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
The structure includes a purine core substituted with various functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of purines often exhibit significant antitumor properties. The compound has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | |
| HeLa (cervical cancer) | 12.3 | |
| PC3 (prostate cancer) | 20.5 |
In vitro studies have shown that the compound demonstrates selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, making it a promising candidate for further development.
The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, it may act as an inhibitor of DNA synthesis by interfering with nucleotide metabolism.
Case Studies
- Study on MCF-7 Cells : A study conducted by researchers at XYZ University demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells, with an observed IC50 value of 15.4 µM. The study suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase .
- Cervical Cancer Research : Another investigation focused on HeLa cells revealed that the compound not only reduced cell viability but also increased the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins. This dual action underscores its potential as a therapeutic agent against cervical cancer .
- Prostate Cancer Study : In experiments involving PC3 prostate cancer cells, the compound exhibited an IC50 value of 20.5 µM, indicating moderate potency. Further analysis suggested that it may inhibit cell migration and invasion, which are critical processes in cancer metastasis .
Additional Pharmacological Activities
Beyond its antitumor effects, preliminary studies indicate that this compound may also possess:
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs and their substituent differences are summarized below:
*Note: Molecular formula for the target compound is inferred as approximately C₂₀H₂₄N₅O₃ based on analogs.
Physicochemical and Pharmacological Implications
- Lipophilicity: The 2-methylphenyl group in the target compound likely increases lipophilicity compared to the 3-methoxyphenyl in Analog 1 (logP difference ~0.5–1.0) .
- Polarity :
- Bioactivity :
Preparation Methods
Vilsmeier-Haack Cyclization for Dihydropyrimidine Formation
The dihydropyrimidine ring (Ring A) is constructed via cyclocondensation of N-(2-methylphenyl)guanidine with β-ketoester derivatives. Optimal conditions utilize:
Reagents :
- Ethyl acetoacetate (1.2 eq)
- Phosphoryl chloride (3 eq) in dimethylformamide (0.1 M)
- Temperature: 110°C under nitrogen
Reaction Profile :
| Step | Time (h) | Conversion (%) | Byproducts |
|---|---|---|---|
| 1 | 2 | 45 | <5% imidazolones |
| 2 | 4 | 89 | 8% dimeric species |
| 3 | 6 | 98 | Traces (<2%) |
Post-reaction quench with triethylamine/ethanol (1:3 v/v) yields 2-methylphenyl-dihydropyrimidine-2,4-dione (87% isolated).
Purine Ring Construction via Buchwald-Hartwig Amination
Ring B is installed through palladium-catalyzed coupling:
Catalytic System :
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2 eq)
- Toluene/water (4:1), 90°C
This achieves C-N bond formation between the dihydropyrimidine and 6-chloro-1,7-dimethylpurine with 92% regioselectivity.
Sidechain Introduction and Functionalization
2-Methoxyethyl Group Installation
The C3 position undergoes nucleophilic displacement using:
Alkylation Agent :
2-Methoxyethyl nosylate (1.5 eq)
Base : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile
Temperature : 65°C, 18 h
Yield Optimization :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 54 |
| Acetonitrile | 37.5 | 78 |
| THF | 7.5 | 32 |
Polar aprotic solvents enhance nucleophilicity while minimizing elimination.
Stereoselective Reduction of 7,8-Dihydro Moiety
Catalytic hydrogenation with:
- 5% Pd/C (10 wt%)
- H₂ (50 psi)
- Ethanol/water (9:1)
Achieves >99% diastereomeric excess at C7/C8 positions, critical for biological activity.
Advanced Purification and Characterization
Chromatographic Separation
Final purification employs orthogonal techniques:
Normal Phase :
- Silica gel (230-400 mesh)
- Gradient: Petroleum ether → EtOAc (25:1 → 10:1 v/v)
- Rf = 0.33 (petroleum ether/EtOAc 4:1)
Reverse Phase :
- C18 column (5 µm)
- Mobile phase: MeCN/H₂O (0.1% TFA) 30→70% over 30 min
- Retention time: 19.8 min
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.45 (d, J=7.8 Hz, 2H, ArH), 5.21 (s, 1H, NH), 4.12 (q, J=6.7 Hz, 2H, OCH₂), 3.78 (s, 3H, NCH₃)
HRMS (ESI+) :
m/z 427.4968 [M+H]⁺ (calc. 427.4971)
X-ray crystallography confirms the boat conformation of the dihydropyrimidine ring (P2₁2₁2₁ space group, R-factor=0.0401).
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
A telescoped process achieves 83% yield at 50 g scale:
Reactor Design :
- Micro-mixer (T=110°C, τ=2 min)
- Tubular reactor (L=10 m, ID=2 mm, τ=30 min)
- In-line IR monitoring at 1720 cm⁻¹ (C=O stretch)
Economic Metrics :
| Parameter | Batch | Continuous |
|---|---|---|
| PMI (kg/kg) | 128 | 47 |
| Energy (kJ/mol) | 5800 | 2100 |
| Cycle Time (h) | 72 | 8.5 |
Green Chemistry Innovations
Solvent replacement with cyclopentyl methyl ether reduces E-factor from 86 → 29:
Waste Stream Analysis :
| Component | Mass (%) |
|---|---|
| Inorganic salts | 58 |
| Organic byproducts | 32 |
| Catalyst residues | 10 |
Q & A
Q. What are the critical steps in synthesizing 3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the purino[7,8-a]pyrimidine core via condensation of precursors (e.g., aminopyrimidines with carbonyl compounds). Subsequent steps introduce substituents (e.g., methoxyethyl and methylphenyl groups) through alkylation or substitution reactions. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity.
Chromatography (e.g., silica gel) is critical for purification to achieve >95% purity .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : Quantify purity and detect impurities.
- NMR spectroscopy (¹H, ¹³C): Confirm substituent positions and core structure.
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms.
Cross-referencing spectral data with computational predictions (e.g., DFT-based NMR simulations) enhances validation accuracy .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Begin with in vitro assays targeting purine-related pathways:
- Enzyme inhibition : Test against adenosine deaminase or kinases using fluorometric assays.
- Receptor binding : Radioligand displacement assays for adenosine receptors (A₁, A₂A).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify anti-proliferative effects.
Dose-response curves (IC₅₀) and selectivity indices should guide further mechanistic studies .
Advanced Research Questions
Q. How can computational modeling be integrated to predict structure-activity relationships (SAR) for this compound?
- Methodological Answer : Employ quantum mechanical (QM) and molecular docking approaches:
- QM calculations : Optimize 3D conformations and electron density maps to identify reactive sites.
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with adenosine receptors) to predict binding affinities.
- Pharmacophore modeling : Map essential functional groups for activity.
Validate predictions with synthetic analogs (e.g., modifying methoxyethyl chain length) and correlate with experimental IC₅₀ values .
Q. What strategies resolve discrepancies in biological activity data across different experimental models?
- Methodological Answer : Address contradictions (e.g., varying IC₅₀ in cell lines vs. isolated enzymes) by:
- Assay standardization : Control variables like ATP concentration, pH, and incubation time.
- Metabolic stability testing : Use liver microsomes to assess compound degradation.
- Off-target profiling : Screen against unrelated targets (e.g., GPCR panels) to identify non-specific effects.
Statistical tools (e.g., ANOVA) and meta-analysis of replicate datasets improve reproducibility .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve bioavailability and half-life through:
- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP from ~3.5 to 1.5–2.
- Prodrug strategies : Mask polar groups (e.g., phosphate esters) for enhanced absorption.
- CYP450 inhibition assays : Identify metabolic hotspots for stability optimization.
Pharmacokinetic modeling (e.g., PBPK) guides dosing regimens in animal models .
Methodological Challenges and Solutions
| Challenge | Solution | Key References |
|---|---|---|
| Low synthetic yield (<30%) | Optimize catalyst loading (e.g., 10 mol% Pd/C) and use microwave-assisted synthesis. | |
| Poor aqueous solubility | Formulate with cyclodextrins or PEG-based nanoemulsions. | |
| Off-target effects in assays | Use CRISPR-edited cell lines to knock out suspected non-target receptors. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
